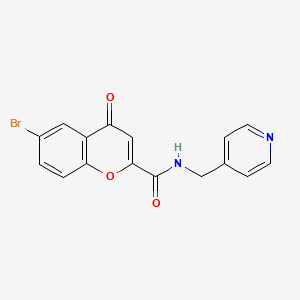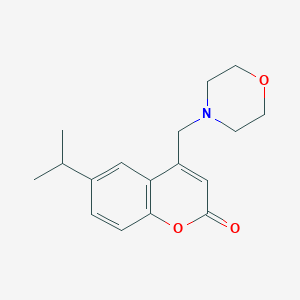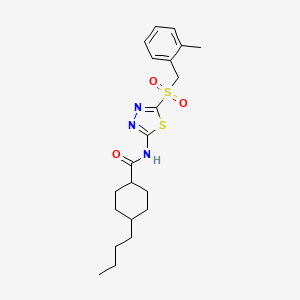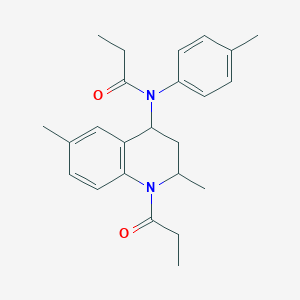
6-bromo-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes:
Bromination: Introduction of a bromine atom to the chromene ring.
Amidation: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Pyridine Attachment: Coupling of the pyridine moiety to the chromene structure via a suitable linker.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may lead to the formation of dihydrochromene derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized chromenes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Functionalized chromenes with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyridine moiety may play crucial roles in binding to these targets, leading to inhibition or activation of specific biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
4H-chromene-2-carboxamide: Lacks the bromine and pyridine substituents.
6-bromo-4-oxo-4H-chromene-2-carboxamide: Lacks the pyridine substituent.
N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide: Lacks the bromine substituent.
Uniqueness
6-bromo-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide is unique due to the presence of both the bromine atom and the pyridine moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H11BrN2O3 |
|---|---|
Molecular Weight |
359.17 g/mol |
IUPAC Name |
6-bromo-4-oxo-N-(pyridin-4-ylmethyl)chromene-2-carboxamide |
InChI |
InChI=1S/C16H11BrN2O3/c17-11-1-2-14-12(7-11)13(20)8-15(22-14)16(21)19-9-10-3-5-18-6-4-10/h1-8H,9H2,(H,19,21) |
InChI Key |
HHISZUGLTUFBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(O2)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-chlorophenyl)amino]-3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12216300.png)
![propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine](/img/structure/B12216304.png)
![1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12216314.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12216321.png)


![1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12216335.png)


![ethyl 5-acetyl-2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B12216348.png)
![N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B12216352.png)

![Ethyl 2-[(3-chloroquinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12216367.png)
![2-(4-tert-butylphenyl)-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12216370.png)
